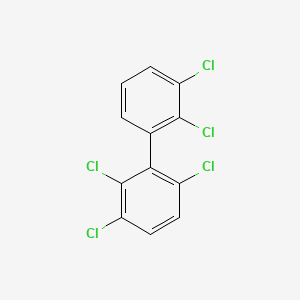

2,2',3,3',6-Pentachlorobiphenyl

Overview

Description

2,2',3,3',6-Pentachlorobiphenyl (PCB 84) is a chiral polychlorinated biphenyl (PCB) congener characterized by chlorine substitutions at the 2, 2', 3, 3', and 6 positions on the biphenyl ring. PCBs are persistent organic pollutants (POPs) linked to adverse health effects, including neurotoxicity, developmental toxicity, and endocrine disruption . PCB 84 exists as two non-superimposable enantiomers due to restricted rotation around the central biphenyl bond, leading to atropisomerism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,6-Pentachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired degree of chlorination .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,2’,3,3’,6-Pentachlorobiphenyl, involved the direct chlorination of biphenyl in large reactors. The process was optimized to produce mixtures with specific chlorine content, which were then separated and purified to obtain individual congeners .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,6-Pentachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products:

Oxidation: Formation of chlorinated benzoic acids.

Reduction: Formation of partially dechlorinated biphenyls.

Substitution: Formation of hydroxylated biphenyls.

Scientific Research Applications

2,2’,3,3’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. It is used in research to understand the behavior of polychlorinated biphenyls in the environment, their bioaccumulation, and their toxicological impacts. In biology and medicine, it is used to study its effects on the endocrine system and its potential role as an endocrine disruptor .

Mechanism of Action

The compound exerts its effects by interacting with cellular receptors and enzymes. It can inhibit the basal and circadian expression of the core circadian component PER1 by repressing the CLOCK-ARNTL/BMAL1 heterodimer mediated transcriptional activation of PER1 . This interaction affects various biological processes, including the regulation of the circadian clock .

Comparison with Similar Compounds

Structural and Physicochemical Properties

PCB 84 shares structural similarities with other pentachlorobiphenyls but differs in chlorine substitution patterns, which influence physicochemical properties and environmental behavior. Key comparisons include:

| Compound (IUPAC Name) | Chlorine Substitution Pattern | log Kow<sup>a</sup> | Environmental Persistence |

|---|---|---|---|

| 2,2',3,3',6-Pentachlorobiphenyl (PCB 84) | 2,2',3,3',6 | ~6.5<sup>b</sup> | High |

| 2,2',3,4',6-Pentachlorobiphenyl (PCB 91) | 2,2',3,4',6 | ~6.4 | High |

| 2,2',3,5',6-Pentachlorobiphenyl (PCB 95) | 2,2',3,5',6 | ~6.3 | High |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB 105) | 2,3,3',4,4' | 6.97 | Very High |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB 126) | 3,3',4,4',5 | 7.78 | Extremely High |

<sup>a</sup>log Kow (octanol-water partition coefficient) data from experimental or computational models . <sup>b</sup>Estimated based on structural analogs.

Key Observations :

Metabolic Pathways and Enantioselectivity

PCB 84 is metabolized enantioselectively by cytochrome P450 (CYP) enzymes, similar to other chiral PCBs. Comparative studies reveal:

Human CYP2B6 and Rat CYP2B1 Activity :

- PCB 84 : Predominantly metabolized to para-hydroxylated metabolites, with (−)-PCB 84 showing faster oxidation rates in human liver microsomes .

- PCB 91 (2,2',3,4',6-Pentachlorobiphenyl) : Metabolized to 5-OH-CB91 and 4-OH-CB91 by human CYP2B6, while rat CYP2B1 produces dechlorinated products like 3-OH-CB51 .

- PCB 95 (2,2',3,5',6-Pentachlorobiphenyl) : Forms hydroxylated metabolites (e.g., 4-OH-PCB 95) with enantiomeric enrichment in female mice, particularly in the liver and blood .

Key Differences :

- Dechlorination : PCB 91 undergoes dechlorination more readily than PCB 84 or PCB 95, producing metabolites with altered toxicity profiles .

- Species-Specific Metabolism : Rat CYP2B1 generates more dechlorinated metabolites, whereas human CYP2B6 favors hydroxylation, impacting interspecies toxicity risk assessments .

Enantioselectivity and Toxicity

Enantiomeric enrichment modulates toxicity across chiral PCBs:

- PCB 136 (2,2',3,3',6,6'-Hexachlorobiphenyl): (−)-PCB 136 enantioselectively sensitizes ryanodine receptors (RyR), a mechanism linked to neurodevelopmental deficits, while (+)-PCB 136 is less active .

- PCB 95 : Enantiomeric enrichment in tissues correlates with developmental neurotoxicity in mice, with (−)-PCB 95 showing higher bioaccumulation in the brain .

Toxicity Endpoints :

- Hydroxylated metabolites of PCB 84 and PCB 95 exhibit estrogenic activity and oxidative stress induction, but PCB 84’s metabolites are less characterized compared to those of PCB 91 or PCB 95 .

Q & A

Q. What are the most reliable analytical methods for identifying and quantifying 2,2',3,3',6-pentachlorobiphenyl in environmental or biological samples?

Level: Basic

Answer: Gas chromatography-mass spectrometry (GC-MS) coupled with electron capture detection (ECD) is the gold standard for quantifying this compound. Isotope dilution techniques using deuterated analogs (e.g., 2,3,4,5,6-pentachlorobiphenyl-2',3',4',5',6'-d5) improve accuracy by correcting for matrix effects . Certified reference materials (CRMs), such as those with CAS 60233-25-2, are critical for calibration and method validation . For complex matrices like liver microsomes, cleanup steps using Florisil or silica gel columns are recommended to eliminate lipid interference .

Q. What are the primary metabolic pathways of this compound in mammalian systems, and how do they influence toxicity?

Level: Basic

Answer: this compound undergoes cytochrome P450-mediated oxidation, primarily forming para-hydroxylated metabolites. Human liver microsomes (HLMs) exhibit atropselectivity, favoring the metabolism of specific enantiomers. For example, CYP2B6 catalyzes the formation of 4-hydroxy metabolites, which may bind to cellular receptors like the ryanodine receptor (RyR), contributing to neurotoxicity . Phase II metabolism (e.g., glucuronidation) further modifies these metabolites, altering their excretion and bioaccumulation potential .

Q. How can researchers design experiments to resolve contradictions in reported enantioselective metabolism data across species?

Level: Advanced

Answer: Discrepancies arise due to interspecies differences in CYP enzyme expression. For example, rat CYP2B1 and human CYP2B6 show divergent enantioselectivity for hydroxylating this compound . To address this:

- Use in vitro models (e.g., recombinant CYP isoforms) to isolate enzyme-specific activity .

- Compare metabolic outcomes in liver microsomes from phenobarbital-induced vs. non-induced animals to assess CYP2B subfamily contributions .

- Employ chiral columns (e.g., Chirasil-Dex) for precise enantiomer separation in GC-MS analysis .

Q. What experimental strategies can reconcile conflicting data on in vitro vs. in vivo toxicity profiles of this compound metabolites?

Level: Advanced

Answer: Discrepancies often stem from differences in bioavailability and metabolic rates. Solutions include:

- Tissue slice cultures : Retain native cellular architecture, providing a bridge between isolated microsomes and whole-organism studies .

- Stable isotope tracing : Track metabolite distribution in organs (e.g., brain, liver) using deuterated standards .

- Knockout models : Use CYP2B6-null mice to isolate the role of specific enzymes in toxicity .

Q. How do structural features of this compound influence its environmental persistence and interaction with biomolecules?

Level: Advanced

Answer: The chlorine substitution pattern at positions 2,2',3,3',6 reduces steric hindrance, enabling:

- Lipophilic interactions : High log Kow (octanol-water coefficient) promotes bioaccumulation in adipose tissue .

- Planar conformation : Facilitates binding to aryl hydrocarbon receptor (AhR), triggering dioxin-like toxicity .

- Resistance to microbial degradation : The lack of adjacent unchlorinated carbons limits microbial dechlorination .

Q. What are the critical quality control measures for synthesizing and characterizing this compound metabolites in research?

Level: Advanced

Answer:

- Synthesis : Use Ullmann coupling with chlorinated benzene precursors, followed by purification via preparative HPLC .

- Characterization : Confirm structure via nuclear magnetic resonance (NMR) and high-resolution MS (HRMS). For example, 4-hydroxy metabolites show distinct MS/MS fragmentation patterns .

- Purity assessment : Validate >95% purity using differential scanning calorimetry (DSC) and chiral chromatography .

Q. How can computational modeling enhance understanding of this compound's metabolic and toxicological profiles?

Level: Advanced

Answer:

Properties

IUPAC Name |

1,2,4-trichloro-3-(2,3-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-4-5-9(15)12(17)10(7)6-2-1-3-8(14)11(6)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWUJLANSDKRAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=CC(=C2Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073536 | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-60-2 | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',6-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',6-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIF9S75RZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.